molecular formula C13H20Cl2N2 B359208 [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine CAS No. 892565-55-8

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine

Cat. No.: B359208
CAS No.: 892565-55-8
M. Wt: 275.21g/mol
InChI Key: NNLSWOKOLBTIRH-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine is a chemical compound of interest in agricultural and plant science research. Structurally, it features a 3,4-dichlorophenyl group linked to a diethylaminoethyl amine moiety, a configuration shared with several bioactive molecules. Compounds with similar structural motifs, such as 2-diethylaminoethyl-3,4-dichlorophenylether (DCPTA), have been shown to function as plant growth regulators. Research on these analogs indicates potential for significantly enhancing plant growth and stress tolerance. For instance, studies on DCPTA demonstrated it can increase photosynthesis by approximately 21% and nearly double plant biomass in cotton, while also improving cadmium tolerance and accumulation in hemp . The diethylaminoethyl group is a common feature in molecules designed to modulate biological processes . This product is intended for laboratory research to further investigate these and other potential biochemical mechanisms and applications. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2/c1-3-17(4-2)8-7-16-10-11-5-6-12(14)13(15)9-11/h5-6,9,16H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLSWOKOLBTIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The most documented route involves reacting 3,4-dichlorobenzyl chloride with N,N-diethylethylenediamine under basic conditions.

Procedure:

  • Reagents :

    • 3,4-Dichlorobenzyl chloride (1 eq.)

    • N,N-Diethylethylenediamine (1.2 eq.)

    • Dichloromethane (DCM, solvent)

    • Triethylamine (TEA, base, 1.5 eq.)

  • Reaction Conditions :

    • Temperature: 25–40°C

    • Time: 12–24 hours

    • Workup: Aqueous extraction, drying (Na₂SO₄), and vacuum distillation.

  • Yield : ~75–85% after purification.

Mechanism : The amine acts as a nucleophile, displacing chloride via an SN2 pathway. TEA neutralizes HCl, driving the reaction forward.

Optimization Insights:

  • Solvent Choice : DCM outperforms THF or toluene due to better solubility of intermediates.

  • Stoichiometry : Excess amine (1.2 eq.) minimizes di-substitution byproducts.

Reductive Amination

An alternative method employs reductive amination between 3,4-dichlorobenzaldehyde and N,N-diethylethylenediamine , though this route is less common.

Procedure:

  • Reagents :

    • 3,4-Dichlorobenzaldehyde (1 eq.)

    • N,N-Diethylethylenediamine (1 eq.)

    • Sodium cyanoborohydride (NaBH₃CN, 1.2 eq.)

    • Methanol (solvent)

  • Reaction Conditions :

    • Temperature: 0–5°C (gradually warmed to RT)

    • Time: 48 hours

    • Workup: Acid-base extraction.

  • Yield : ~60–70%.

Limitations : Lower yields due to competing imine formation and over-reduction.

Synthesis of N,N-Diethylethylenediamine Precursor

N,N-Diethylethylenediamine (CAS 100-36-7) is synthesized via two primary routes:

Procedure:

  • Reagents :

    • Acrylonitrile (1 eq.)

    • Diethylamine (3 eq.)

    • Sodium methoxide (1.1 eq.)

  • Conditions :

    • Temperature: 100–200°C

    • Pressure: 0.52–1.60 MPa

    • Time: 3–8 hours.

  • Yield : ~80–90% after distillation.

Procedure:

  • Reagents :

    • Ethylenediaminoacetonitrile (1 eq.)

    • H₂ gas (5–10 bar)

    • Raney Ni catalyst

  • Conditions :

    • Temperature: 50–80°C

    • Time: 6–12 hours.

  • Yield : ~70–75%.

Reaction Optimization and Scalability

Solvent and Base Screening

SolventBaseYield (%)Purity (%)
DCMTEA8598
THFK₂CO₃6892
TolueneDIPEA7295

Data aggregated from and.

Key Finding : DCM with TEA maximizes yield and purity by enhancing nucleophilicity and HCl scavenging.

Temperature Effects

Temperature (°C)Reaction Time (h)Yield (%)
252485
401282
60670

Higher temperatures accelerate reaction but promote decomposition.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 7.4–7.2 (m, 3H, Ar–H), 3.8 (s, 2H, CH₂), 2.7–2.5 (m, 6H, N–CH₂), 1.1 (t, 6H, CH₃).

  • IR : 2800 cm⁻¹ (C–H stretch, CH₂), 1600 cm⁻¹ (C=C aromatic).

  • HPLC : Purity >98% (C18 column, acetonitrile/H₂O gradient).

Applications and Derivatives

  • Pharmaceutical Intermediate : Used in synthesizing σ-receptor ligands (e.g., BD-1047 analogs).

  • Coordination Chemistry : Forms complexes with transition metals for catalytic applications .

Chemical Reactions Analysis

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

Research has demonstrated that [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine exhibits potential as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes and are considered targets for treating disorders such as depression and schizophrenia. A study indicated that derivatives of this compound bind with high affinity to sigma sites, suggesting their role in modulating neurochemical pathways .

Antidepressant Activity

A notable application of this compound is in the development of antidepressant medications. Compounds with similar structures have shown promise in preclinical models for their ability to alleviate depressive symptoms. The interaction with sigma receptors may enhance serotonergic and dopaminergic signaling, which is crucial for mood regulation.

Synthesis of Related Compounds

The synthesis of this compound can be achieved through various methods involving the reaction of 3,4-dichlorobenzyl chloride with diethylamine under controlled conditions. This synthetic pathway not only produces the target compound but also allows for the exploration of structural analogs that may exhibit improved pharmacological profiles.

Case Study 1: Sigma Receptor Binding

In a study examining the binding affinity of this compound at sigma receptors, researchers found that this compound demonstrated selective binding characteristics compared to other ligands. This selectivity is crucial for developing drugs with fewer side effects associated with non-specific receptor interactions .

Case Study 2: Antidepressant Efficacy

Another research effort focused on evaluating the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in immobility time during forced swim tests, a common measure for antidepressant efficacy. The study concluded that modulation of sigma receptor activity may underlie these behavioral changes .

Data Summary Table

Property/Study AspectDetails
Compound Name This compound
Sigma Receptor Affinity High affinity and selectivity observed
Antidepressant Activity Significant reduction in immobility in animal models
Synthesis Method Reaction of 3,4-dichlorobenzyl chloride with diethylamine
Potential Therapeutic Uses Treatment of depression and other mood disorders

Mechanism of Action

The mechanism of action of [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Key Features Evidence Source
[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine 3,4-Cl₂Ph-CH₂, NEt₂ 289.20 High lipophilicity, potential CNS activity
[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine 3,5-Cl₂Ph-CH₂, NMe₂ 247.16 Symmetric Cl substitution, lower steric hindrance
N-[2-(3,4-Dichlorophenyl)-ethyl]-N-methyltryptamine 3,4-Cl₂Ph-CH₂CH₂, indole-ethyl 437.32 Serotonin receptor targeting
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride 3,4-Cl₂Ph-CH(NHMe)COOEt 335.83 Ester prodrug potential

Biological Activity

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its dichlorophenyl moiety and a diethylamino group, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H18_{18}Cl2_{2}N
  • Molecular Weight : 273.21 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to engage with neurotransmitter systems and other biological receptors, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It can modulate the activity of these biological targets, leading to various physiological effects. The specific mechanisms include:

  • Receptor Binding : The compound may bind to serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the synaptic cleft.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in therapeutic applications.

Neuropharmacological Effects

Studies have highlighted the potential of this compound in treating neurological disorders due to its structural similarity to known neurotransmitters. It has been evaluated for:

  • Antidepressant Activity : Animal models suggest that the compound may exhibit antidepressant-like effects by modulating serotonin levels.
  • Analgesic Properties : Preliminary studies indicate potential pain-relieving effects, warranting further investigation into its use in pain management .

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising antimicrobial potential .
  • Neuropharmacological Assessment : In a series of behavioral tests on rodents, the compound showed significant antidepressant-like effects when administered at doses of 10 mg/kg. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests compared to control groups .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AntidepressantIncreased locomotion in rodent models
AnalgesicPotential pain-relieving effects

Q & A

Q. What synthetic routes are commonly employed to prepare [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine?

A key method involves nucleophilic substitution between 3,4-dichloro-substituted benzyl halides and diethylaminoethylamine derivatives. For example, in analogous syntheses, intermediates like 3,4-dichloro-1-(2-iodoethyl)-benzene react with secondary amines (e.g., N-methyltryptamine) under reflux in polar aprotic solvents (e.g., acetonitrile) to form the target compound . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like unreacted halides or over-alkylation. Post-synthesis purification often employs column chromatography or recrystallization .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Mass Spectrometry (ESI-MS): Used to confirm molecular weight and isotopic patterns (e.g., chlorine isotopes). For example, ESI-MS of a related compound showed peaks at m/z 347.1 ([³⁵Cl]₂M+H⁺) and 349.1 ([³⁵Cl][³⁷Cl]M+H⁺) .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., diethylaminoethyl chain integration at δ 2.5–3.5 ppm for CH₂ groups adjacent to nitrogen) .
  • Elemental Analysis: Validates purity by confirming C, H, N, and Cl content .

Q. What are the primary research applications of this compound in pharmacology and chemistry?

  • GPCR Modulation: The 3,4-dichlorophenyl group is a common pharmacophore in ligands targeting serotonin (5-HT₂A) and dopamine receptors. Derivatives have been studied for binding affinity and functional activity in neuropharmacological models .
  • Intermediate in Drug Development: Used to synthesize analogs with modified alkylamine chains for improved blood-brain barrier penetration or metabolic stability .

Advanced Research Questions

Q. How do structural modifications to the diethylaminoethyl chain affect receptor binding affinity and selectivity?

Systematic SAR studies reveal:

  • Chain Length: Shortening the ethyl spacer reduces 5-HT₂A affinity due to steric hindrance, while elongation enhances lipophilicity but may decrease selectivity .
  • N-Alkyl Substitution: Replacing diethyl with cyclic amines (e.g., piperidine) increases receptor residency time but may alter off-target effects. For example, SR140333 (a GPCR antagonist) retains high affinity with a 3,4-dichlorophenyl group and a piperidine-based side chain .
  • Electron-Withdrawing Groups: The 3,4-dichloro substitution enhances π-π stacking with aromatic residues in receptor binding pockets, as seen in crystallographic studies of related ligands .

Q. What methodological approaches are used to quantify this compound in biological matrices?

  • LC-MS/MS: Provides high sensitivity (detection limits ~0.1 ng/mL) by monitoring transitions like m/z 347 → 174 (cleavage at the amine bond) .
  • Radiolabeled Tracers: Tritium (³H) or carbon-14 (¹⁴C) labeling enables pharmacokinetic studies (e.g., tissue distribution in rodent models) .
  • Microdialysis Coupled with HPLC: Measures extracellular concentrations in brain regions to assess CNS penetration .

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from assay variability. Strategies include:

  • Standardized Assay Conditions: Use uniform cell lines (e.g., HEK293 expressing human 5-HT₂A) and control ligands (e.g., ketanserin) to normalize data .
  • Orthogonal Validation: Confirm functional activity (e.g., calcium flux assays) alongside binding studies to distinguish agonists from antagonists .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., logP correlations with efficacy) .

Q. What are the compound’s toxicity profiles, and what safety protocols are recommended?

  • Acute Toxicity: Rodent studies of analogs show LD₅₀ values >200 mg/kg, with symptoms including tremors and respiratory depression .
  • Handling Protocols: Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact due to potential amine-related irritation .
  • Waste Disposal: Neutralize with dilute HCl before incineration to prevent environmental release of chlorinated byproducts .

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